molecular formula C8H10FNO3S B13243751 (2-Fluoro-3-methoxyphenyl)methanesulfonamide

(2-Fluoro-3-methoxyphenyl)methanesulfonamide

Katalognummer: B13243751
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: CPRRBWXWSUSSHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-3-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO3S It is characterized by the presence of a fluorine atom, a methoxy group, and a methanesulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-fluoro-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Fluoro-3-methoxyaniline+Methanesulfonyl chlorideThis compound\text{2-Fluoro-3-methoxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2-Fluoro-3-methoxyaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-3-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

(2-Fluoro-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Fluoro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Fluoro-5-methoxyphenyl)methanesulfonamide
  • (2-Fluoro-3-methylphenyl)methanesulfonamide
  • (2-Fluoro-4-methoxyphenyl)methanesulfonamide

Uniqueness

(2-Fluoro-3-methoxyphenyl)methanesulfonamide is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional arrangement can result in distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H10FNO3S

Molekulargewicht

219.24 g/mol

IUPAC-Name

(2-fluoro-3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10FNO3S/c1-13-7-4-2-3-6(8(7)9)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI-Schlüssel

CPRRBWXWSUSSHC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1F)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.